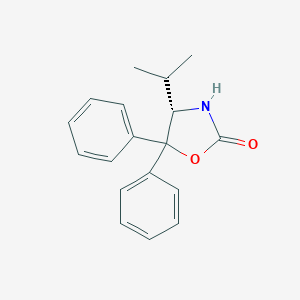
(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative widely used in asymmetric synthesis. This compound is known for its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. Its unique structure, featuring an oxazolidinone ring with isopropyl and diphenyl substituents, makes it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one typically involves the reaction of (S)-phenylalanine with benzaldehyde to form an imine intermediate. This intermediate is then cyclized using a suitable reagent, such as phosgene or triphosgene, to yield the oxazolidinone ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding oxazolidinone N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazolidinone ring to amines.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Oxazolidinone N-oxides.
Reduction: Amines.
Substitution: Substituted oxazolidinones.
Scientific Research Applications
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one has numerous applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and advanced materials, leveraging its chiral properties to achieve desired stereochemistry in products.
Mechanism of Action
The mechanism of action of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming a temporary covalent bond with the substrate, it induces chirality in the reaction intermediate, leading to the preferential formation of one enantiomer over the other. This stereoselective process is facilitated by the steric and electronic properties of the oxazolidinone ring and its substituents.
Comparison with Similar Compounds
- (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
- (S)-4-Isopropyl-5-methyl-5-phenyl-oxazolidin-2-one
- (S)-4-Isopropyl-5,5-dimethyl-oxazolidin-2-one
Comparison: (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one stands out due to its unique combination of steric bulk and electronic properties, which enhance its effectiveness as a chiral auxiliary. Compared to its analogs, it offers better enantioselectivity and higher yields in asymmetric synthesis reactions. The presence of both isopropyl and diphenyl groups provides a balance of steric hindrance and electronic effects, making it a versatile and efficient tool in chiral synthesis.
Properties
IUPAC Name |
(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTOJBANGYSTOH-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431649 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184346-45-0 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the synthesis method used to obtain (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one?
A1: The research highlights the first-time synthesis of this compound using an enantiospecific oxidative carbonylation reaction. [] This approach utilizes a commercially available chiral starting material, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, and avoids the need for additional resolution steps, potentially offering a more efficient and cost-effective synthesis route. The reaction employs a palladium catalyst (PdI2/KI) and a carbon monoxide and air mixture under specific conditions to achieve the desired oxazolidinone derivative in good yield (81%). [] This method could be valuable for synthesizing similar chiral oxazolidinone derivatives with potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
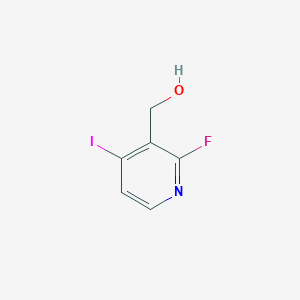

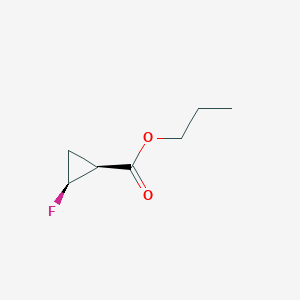
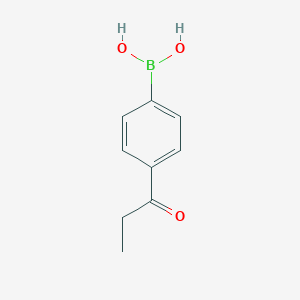
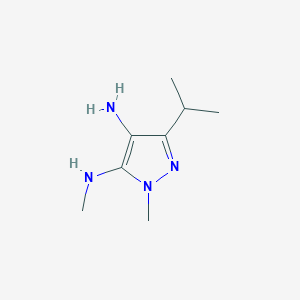
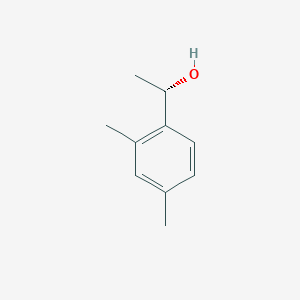
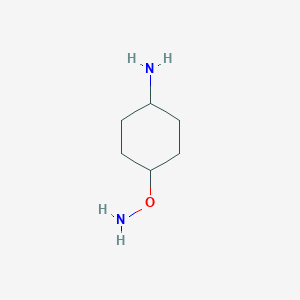
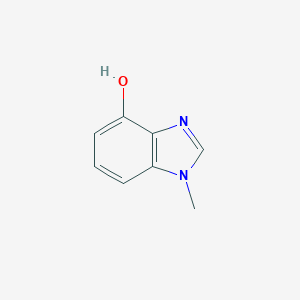
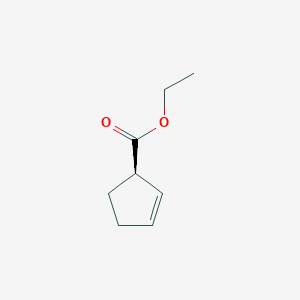
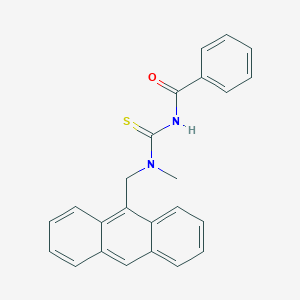
![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
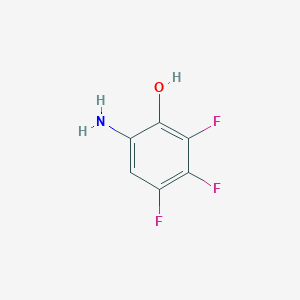
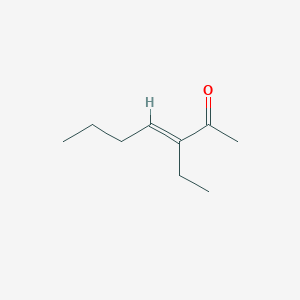
![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)
